Inhibition of Dimeric BRAF Kinase Activity vs. R/H-Braftide
In a direct head-to-head comparison using an in vitro kinase assay with purified full-length BRAF proteins, Braftide (TRHVNILLFM) demonstrated significantly greater potency than the control peptide R/H-braftide (THHVNILLFM), which contains a single Arg2 to His substitution. Braftide inhibited wild-type BRAF with an IC50 of 364 nM, while R/H-braftide exhibited a reduced potency with an IC50 of 1.5 μM, representing an approximate 4-fold decrease. For the oncogenic BRAF(G469A) mutant, Braftide's IC50 was 172 nM, whereas R/H-braftide's IC50 was 2.5 μM, a 15-fold reduction in potency [1].
R/H-braftide: 1.5 µM (WT), 2.5 µM (G469A)
4-fold (WT), 15-fold (G469A) difference
| Evidence Dimension | Inhibition of BRAF Kinase Activity (IC50) |
|---|---|
| Target Compound Data | 364 nM (WT BRAF); 172 nM (BRAF G469A) |
| Comparator Or Baseline | R/H-braftide (THHVNILLFM): 1.5 μM (WT BRAF); 2.5 μM (BRAF G469A) |
| Quantified Difference | 4-fold decrease in potency for WT; 15-fold decrease for G469A |
| Conditions | In vitro kinase assay using purified full-length BRAF proteins from HEK293F cells; activity measured via phosphorylated MEK ELISA. |
Why This Matters
This direct comparison quantifies the critical contribution of the Arg2 residue to Braftide's potency, ensuring researchers select the active sequence rather than an ineffective analog.
- [1] Gunderwala AY, Nimbvikar AA, Cope NJ, Li Z, Wang Z. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF. ACS Chem Biol. 2019 Jul 19;14(7):1471-1480. View Source
